N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide
Description
N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and multiple thiourea groups
Properties
IUPAC Name |
N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS2/c7-5(12)9-10-6(13)8-4(11)3-1-2-3/h3H,1-2H2,(H3,7,9,12)(H2,8,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVQKUBWYMQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with thiourea compounds. One common method includes the use of isocyanides, elemental sulfur, and aryl iodides in a copper-catalyzed thiocarboxamidation reaction . This reaction involves two consecutive C–S bond formations and proceeds through an iminium species intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, blocking their activity and affecting processes such as pH regulation and ion transport . The compound’s thiourea groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(carbamothioylamino)formamide
- N-(carbamothioylamino)-2-phenylacetamide
- N-(carbamothioylamino)-2,2-dimethylpropanamide
Uniqueness
N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other thiourea derivatives. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
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